![molecular formula C8H6F3N3 B13011168 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with appropriate nitrogen-containing reagents. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-(trifluoromethyl)pyridine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yield and purity. The vapor-phase reaction approach, which includes a catalyst fluidized-bed phase, is one such method used to produce trifluoromethyl-substituted pyridines .
化学反应分析
Types of Reactions
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)pyridine: A structurally related compound with similar applications in pharmaceuticals and agrochemicals.
2,3,5,6-Tetrafluoro-4-trifluoromethylthiopyridine: Another fluorinated pyridine derivative with unique chemical properties.
Uniqueness
3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H6F3N3 |
|---|---|
分子量 |
201.15 g/mol |
IUPAC 名称 |
3-methyl-4-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-6-5(14-13-4)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,13,14) |
InChI 键 |
NLWVTXQTWFKBAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C=CN=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


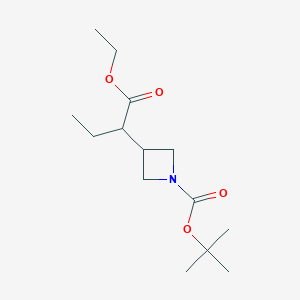
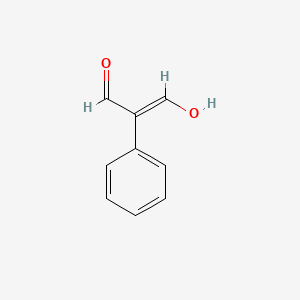

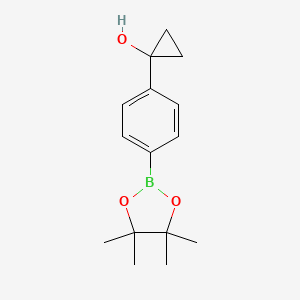
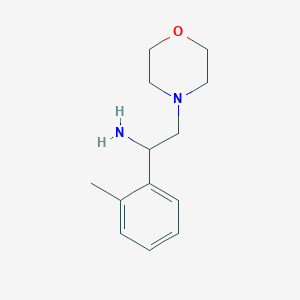
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
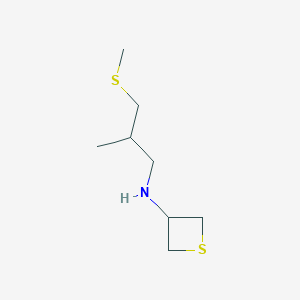
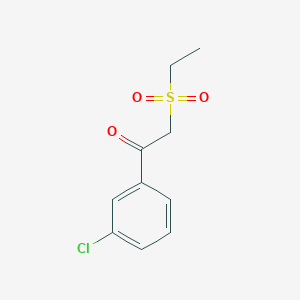
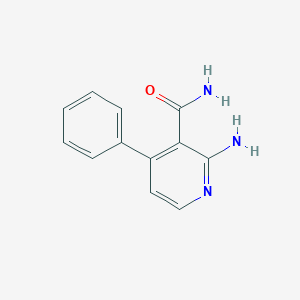



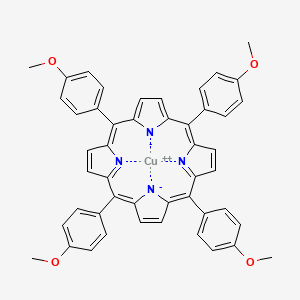
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
